4-[(2,5-Dichlorophenyl)(methylsulfonyl)amino]butanoic acid
Overview
Description
“4-[(2,5-Dichlorophenyl)(methylsulfonyl)amino]butanoic acid” is a chemical compound with the CAS Number: 1266513-78-3 . Its linear formula is C11H13Cl2NO4S .
Molecular Structure Analysis
The molecular formula of this compound is C11H13Cl2NO4S . The SMILES representation is CS(=O)(=O)N(CCCC(=O)O)c1cc(ccc1Cl)Cl .Physical And Chemical Properties Analysis
The average mass of this compound is 326.196 Da and the monoisotopic mass is 324.994232 Da .Scientific Research Applications
4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid
- Application Summary : This compound has been studied for its structural properties using X-ray crystallography . It has also been evaluated for its potential biological activity, such as anti-cancer and anti-leishmanial agents .
- Methods of Application : The compound was prepared from the reaction of 2,4-dichloro aniline and glutaric anhydride in toluene . Spectroscopic characterization was performed by IR, 1H and 13C {1H} NMR, UV, and MS spectroscopy .
- Results or Outcomes : The X-ray crystal structure determination shows the backbone of the molecule to be kinked about the methylene-C–N (amide) bond .
4-[(3,5-Dichlorophenyl)carbamoyl]butanoic Acid
- Application Summary : This compound has been investigated for its crystal structure .
- Methods of Application : The compound was synthesized from 3,5-Dichloroaniline and glutaric anhydride dissolved separately in toluene . The two solutions were then slowly mixed and stirred at room temperature until the appearance of a brown precipitate .
- Results or Outcomes : The molecular structure was determined using X-ray crystallography .
properties
IUPAC Name |
4-(2,5-dichloro-N-methylsulfonylanilino)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO4S/c1-19(17,18)14(6-2-3-11(15)16)10-7-8(12)4-5-9(10)13/h4-5,7H,2-3,6H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYYIWKOMDCMOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CCCC(=O)O)C1=C(C=CC(=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2,5-Dichlorophenyl)(methylsulfonyl)amino]butanoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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